

# Spectroscopic Profile of Isonicotinic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isonicotinic Acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isonicotinic acid** (pyridine-4-carboxylic acid), a key building block in pharmaceutical synthesis. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

## Infrared (IR) Spectroscopy

Infrared spectroscopy of **isonicotinic acid** reveals characteristic absorption bands corresponding to its key functional groups: the carboxylic acid and the pyridine ring. The spectrum is marked by a very broad O-H stretching vibration from the carboxylic acid dimer, a sharp C=O stretch, and several bands related to the aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3000-2500	O-H stretch (Carboxylic acid dimer)	Strong, Very Broad
~1710-1680	C=O stretch (Carboxylic acid)	Strong, Sharp
~1600-1585	C=C stretching (in-ring)	Medium
~1500-1400	C=C stretching (in-ring)	Medium
~1300-1200	C-O stretch / O-H bend	Strong
~900-675	C-H "out-of-plane" bend	Strong

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of **isonicotinic acid**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **isonicotinic acid** shows distinct signals for the protons on the pyridine ring and the acidic proton of the carboxyl group. The chemical shifts are solvent-dependent.

Table 2.1: <sup>1</sup>H NMR Chemical Shifts ( $\delta$ ) in ppm

Solvent	H-2, H-6	H-3, H-5	COOH
DMSO-d <sub>6</sub>	~8.79	~7.83	~14.0
CDCl <sub>3</sub>	~9.24	~8.58	~11.0

In DMSO-d<sub>6</sub>, the protons ortho to the nitrogen (H-2, H-6) appear as a doublet around 8.79 ppm, while the protons meta to the nitrogen (H-3, H-5) are observed as a doublet around 7.83 ppm.

[1] The carboxylic acid proton is a broad singlet at approximately 14.0 ppm.

### <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2.2:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) in ppm

Solvent	C-2, C-6	C-3, C-5	C-4	COOH
DMSO-d <sub>6</sub>	~150.1	~121.5	~132.8	~167.6
D <sub>2</sub> O	~151.7	~126.6	~140.4	~176.1

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **isonicotinic acid** shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 3.1: Key Mass Spectrometry Data

m/z	Assignment	Relative Intensity
123	[M] <sup>+</sup> (Molecular Ion)	High
106	[M - OH] <sup>+</sup>	Moderate
78	[M - COOH] <sup>+</sup> (Pyridyl cation)	High
51	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>	Moderate

The mass spectrum is characterized by the loss of the hydroxyl group and the entire carboxylic acid group, leading to the stable pyridyl cation.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solid Samples

- Sample Preparation: A small amount of solid **isonicotinic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded by co-adding multiple scans (e.g., 16 or 32) over a spectral range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Solution-State NMR Spectroscopy of Organic Acids

- Sample Preparation: Approximately 5-10 mg of **isonicotinic acid** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- $^1\text{H}$  NMR Data Acquisition: The  $^1\text{H}$  NMR spectrum is acquired on a spectrometer (e.g., 400 MHz) at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Data Acquisition: The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Mass Spectrometry (MS)

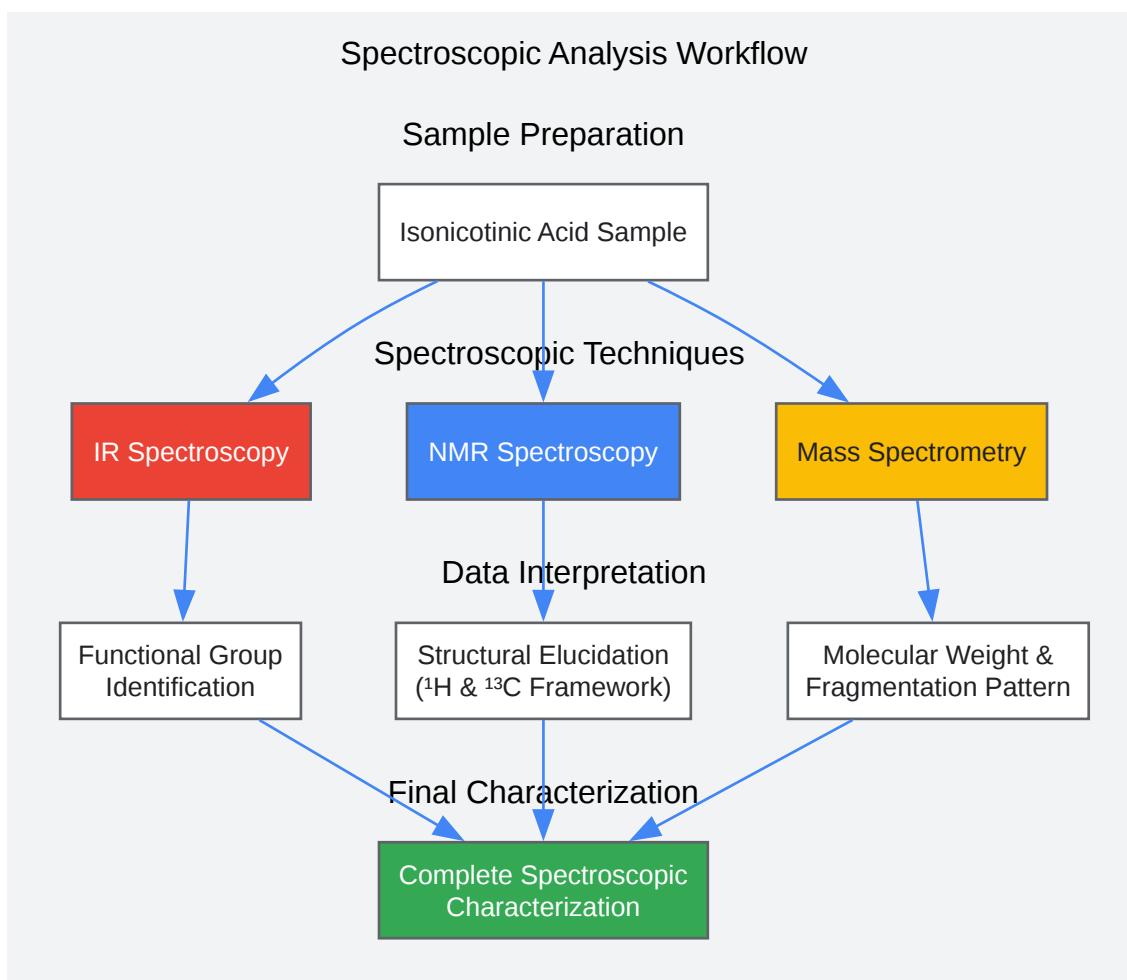
### Electron Ionization Mass Spectrometry (EI-MS) of Organic Compounds

- Sample Introduction: A small amount of **isonicotinic acid** is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isonicotinic acid**.



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Caption: General workflow for the spectroscopic characterization of **isonicotinic acid**.

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## References

- 1. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
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Email: [info@benchchem.com](mailto:info@benchchem.com)